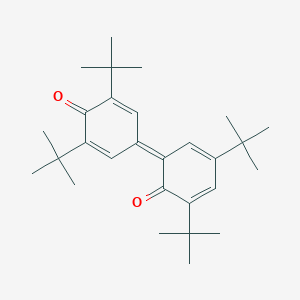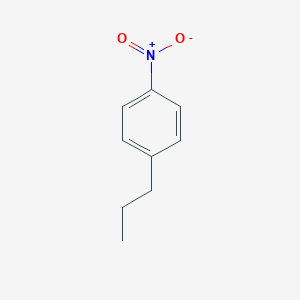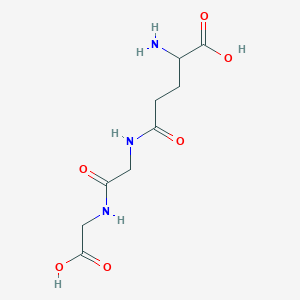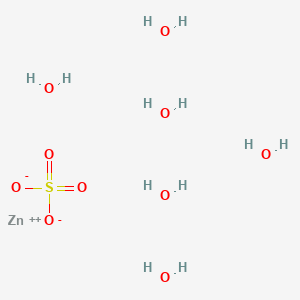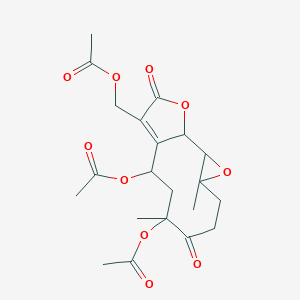
Glaucolide B
Descripción general
Descripción
Glaucolide B is a sesquiterpene lactone isolated from the plant Vernonia fruticulosa, which belongs to the Asteraceae family . Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their biological activities, including anti-inflammatory, cytotoxic, and phytogrowth-inhibitory properties .
Aplicaciones Científicas De Investigación
Safety and Hazards
Direcciones Futuras
Glaucolide B has been treated with various Brønsted–Lowry and Lewis acids and bases, and the same approach has been applied to some of its derivatives . This has allowed the generation of 14 semisynthetic sesquiterpene lactone derivatives, 10 of which are reported for the first time . This suggests that further exploration of these derivatives could be a promising direction for future research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glaucolide B can be synthesized through various methods involving the treatment of its natural form with different Brønsted-Lowry and Lewis acids and bases . These reactions often involve transannular via allylic rearrangement cyclization, oxidation, dehydrohalogenation, acetylation, and elimination reactions . The preparation of semisynthetic derivatives of this compound has been achieved by treating it with various acidic and basic conditions to obtain different lactone derivatives .
Industrial Production Methods
The industrial production of this compound involves the extraction from the leaves of Lepidaploa chamissonis using centrifugal partition chromatography . This method allows for the efficient extraction and purification of this compound, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Glaucolide B undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups.
Cyclization: Formation of cyclic structures through transannular via allylic rearrangement.
Common Reagents and Conditions
Acids and Bases: Both Brønsted-Lowry and Lewis acids and bases are commonly used to induce various transformations in this compound.
Catalysts: Catalysts with varied acid-base properties are used to facilitate reactions.
Major Products
The major products formed from these reactions include various lactone derivatives, such as hirsutinolide and cadinanolide derivatives .
Mecanismo De Acción
Comparación Con Compuestos Similares
Glaucolide B is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:
Hirsutinolide: Known for its cytotoxic activity.
Cadinanolide: Exhibits anti-inflammatory properties.
Germacranolide: Another sesquiterpene lactone with significant biological activity.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications .
Propiedades
IUPAC Name |
(8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNEIIZZQABDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11091-27-3 | |
| Record name | Glaucolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011091273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)
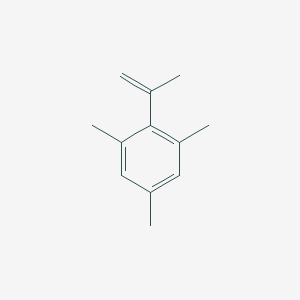
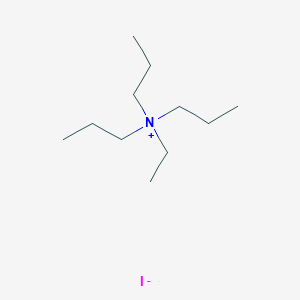

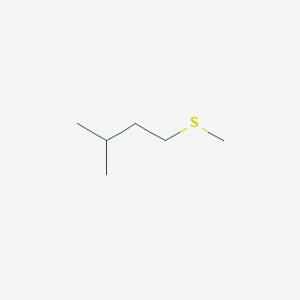
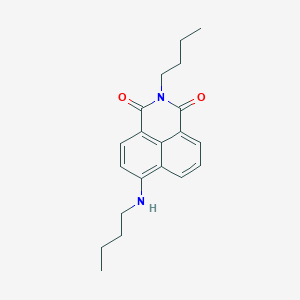
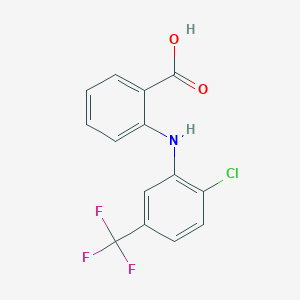
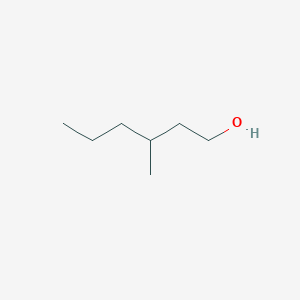
![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)
